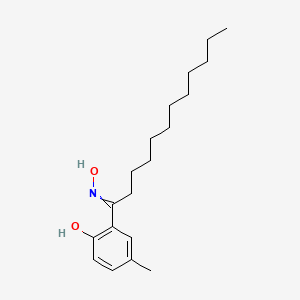

2-(N-Hydroxy-C-undecylcarbonimidoyl)-4-methylphenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FLM-5011 is a compound known for its role as a lipoxygenase inhibitor with anti-inflammatory effects . It has a molecular formula of C19H31NO2 and a molecular weight of 305.46 g/mol . This compound is primarily used in scientific research to explore the biological role of lipoxygenases and their reaction products .

准备方法

FLM-5011 的合成路线和反应条件在公开资料中没有得到广泛的记录。. FLM-5011 的工业生产方法也不公开,可能是由于化学制造商使用的专有工艺。

化学反应分析

FLM-5011 会经历各种化学反应,主要涉及它作为脂氧合酶抑制剂的作用。这些反应的具体类型、常用试剂和条件在现有文献中没有详细说明。 已知像 FLM-5011 这样的脂氧合酶抑制剂与脂氧合酶相互作用,以阻止白三烯和其他炎症介质的形成 . 这些反应产生的主要产物通常与脂氧合酶活性的抑制和随后的炎症反应的减少有关 .

科学研究应用

FLM-5011 在化学、生物学、医学和工业领域有多种科学研究应用。 在化学领域,它用于研究脂氧合酶抑制的机制以及脂氧合酶代谢物在各种生物过程中的作用 . 在生物学领域,FLM-5011 用于研究炎症和支气管哮喘相关途径 . 在医学领域,它正在探索其在与炎症相关的疾病(如哮喘和其他炎症性疾病)中的潜在治疗用途 . 在工业领域,FLM-5011 用于开发抗炎药物和其他治疗剂 .

作用机制

FLM-5011 的作用机制涉及它对脂氧合酶的抑制。 脂氧合酶是催化多不饱和脂肪酸氧化形成白三烯和其他炎症介质的酶 . 通过抑制脂氧合酶活性,FLM-5011 阻止了这些炎症介质的形成,从而减少炎症 . FLM-5011 的分子靶标包括脂氧合酶本身以及与多不饱和脂肪酸代谢相关的途径 .

相似化合物的比较

生物活性

2-(N-Hydroxy-C-undecylcarbonimidoyl)-4-methylphenol, also known as a derivative of p-cresol, exhibits significant biological activity due to its unique structural characteristics. This compound combines a long undecyl chain with a hydroxymethylphenyl moiety, which enhances its lipophilicity and potential interactions with biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C19H31NO2, with a molecular weight of approximately 305.5 g/mol. The compound features:

- Hydroxyl group : Enhances solubility and reactivity.

- Undecyl chain : Contributes to hydrophobic interactions.

- Phenolic structure : Imparts antioxidant properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism likely involves:

- Membrane Disruption : The hydrophobic undecyl chain interacts with microbial membranes, disrupting integrity and function.

- Enzyme Inhibition : The phenolic group may inhibit essential microbial enzymes, leading to reduced viability.

Anti-inflammatory Effects

The compound has been studied for its potential as a lipoxygenase inhibitor, suggesting it may play a role in modulating inflammatory pathways. By inhibiting lipoxygenase, it could reduce the synthesis of pro-inflammatory mediators.

Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- The compound showed significant antioxidant activity in cell-free assays, indicating potential protective effects against oxidative stress.

-

In Vivo Studies :

- Animal models treated with the compound exhibited reduced inflammation markers in tissues subjected to inflammatory stimuli, supporting its anti-inflammatory potential.

Data Table: Comparative Biological Activity

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Molecular Weight | Unique Features |

|---|---|---|---|---|

| This compound | Yes | Yes | 305.5 g/mol | Long undecyl chain enhances activity |

| 1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime | Moderate | No | 305.5 g/mol | Shorter alkyl chain |

| E-1-(2'-hydroxy-5'-methylphenyl)-1-dodecanone oxime | Low | Yes | 305.5 g/mol | Geometric isomer |

属性

CAS 编号 |

50652-76-1 |

|---|---|

分子式 |

C19H31NO2 |

分子量 |

305.5 g/mol |

IUPAC 名称 |

2-[(E)-N-hydroxy-C-undecylcarbonimidoyl]-4-methylphenol |

InChI |

InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-9-10-11-12-18(20-22)17-15-16(2)13-14-19(17)21/h13-15,21-22H,3-12H2,1-2H3/b20-18+ |

InChI 键 |

OOXQDZTUGOJLHK-CZIZESTLSA-N |

SMILES |

CCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O |

手性 SMILES |

CCCCCCCCCCC/C(=N\O)/C1=C(C=CC(=C1)C)O |

规范 SMILES |

CCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)C)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。